
trans-2-(3-Methoxy-5-methylsulfonyl-4-propoxyphenyl)-5-(3,4,5-trimethoxyphenyl)tetrahydrofuran
Vue d'ensemble
Description
Méthodes De Préparation
La synthèse du L-659,989 implique plusieurs étapes :
Formation du composé méthylsulfanyle : La butanedione est mise à réagir avec du disulfure de diméthyle en présence de cuivre à 160 °C pour former le composé méthylsulfanyle.
Réduction et cyclisation : Le dérivé sulfone est réduit avec du borohydrure de sodium dans de l'éthanol chaud pour former un diol, qui est ensuite cyclisé à l'aide d'acide trifluoroacétique dans du chloroforme pour donner le L-659,989.
Analyse Des Réactions Chimiques
Le L-659,989 subit diverses réactions chimiques :
Oxydation : Le composé méthylsulfanyle est oxydé en un dérivé sulfone à l'aide d'acide méta-chloroperoxybenzoïque.
Réduction : Le dérivé sulfone est réduit en un diol à l'aide de borohydrure de sodium.
Cyclisation : Le diol est cyclisé pour former le cycle tétrahydrofurane à l'aide d'acide trifluoroacétique.
Applications de recherche scientifique
Le L-659,989 a plusieurs applications de recherche scientifique :
Mécanisme d'action
Le L-659,989 exerce ses effets en se liant de manière spécifique et compétitive aux récepteurs du facteur d'activation plaquettaire sur les membranes plaquettaires . Cette liaison inhibe l'action du facteur d'activation plaquettaire, empêchant l'agrégation plaquettaire et réduisant l'inflammation . La liaison du composé est influencée par divers cations et la guanosine 5'-triphosphate, qui affectent son affinité pour les récepteurs .
Applications De Recherche Scientifique
Platelet Activating Factor Antagonism
L-659989 is recognized for its potent antagonistic effects on PAF receptors. PAF is implicated in various physiological and pathological processes, including inflammation, allergic responses, and thrombosis. By inhibiting PAF activity, L-659989 has potential therapeutic applications in conditions such as:
- Asthma and Allergic Reactions : Studies indicate that PAF antagonists can mitigate bronchoconstriction and inflammatory responses associated with asthma .
- Cardiovascular Diseases : Given PAF's role in thrombus formation and cardiovascular events, L-659989 may offer protective effects against heart diseases by preventing excessive platelet aggregation .
Anti-inflammatory Effects
Research has shown that L-659989 can reduce inflammation in various animal models. Its ability to block PAF signaling pathways suggests potential applications in treating inflammatory conditions such as:
- Rheumatoid Arthritis : The compound may help alleviate joint inflammation and pain by modulating immune responses .
- Sepsis : By counteracting the effects of PAF during septic shock, L-659989 could serve as a novel therapeutic agent .
Case Studies and Research Findings
Several studies have documented the efficacy of L-659989 in various experimental settings:
Mécanisme D'action
L-659,989 exerts its effects by binding specifically and competitively to platelet-activating factor receptors on platelet membranes . This binding inhibits the action of platelet-activating factor, preventing platelet aggregation and reducing inflammation . The compound’s binding is influenced by various cations and guanosine 5’-triphosphate, which affect its affinity for the receptors .
Comparaison Avec Des Composés Similaires
Le L-659,989 est unique par sa haute spécificité et sa puissance en tant qu'antagoniste des récepteurs du facteur d'activation plaquettaire . Des composés similaires comprennent :
Facteur d'activation plaquettaire : Le L-659,989 se lie différemment aux récepteurs du facteur d'activation plaquettaire par rapport au facteur d'activation plaquettaire lui-même.
Autres antagonistes des récepteurs : Le L-659,989 est plus puissant et plus spécifique que les autres antagonistes des récepteurs du facteur d'activation plaquettaire.
Activité Biologique
Trans-2-(3-Methoxy-5-methylsulfonyl-4-propoxyphenyl)-5-(3,4,5-trimethoxyphenyl)tetrahydrofuran, commonly referred to as L-659,989, is a synthetic compound that has garnered attention for its potent biological activities, particularly as a platelet-activating factor (PAF) receptor antagonist. This article delves into the biological activity of L-659,989, highlighting its mechanisms of action, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
L-659,989 has the following chemical structure:
- IUPAC Name : this compound
- Molecular Formula : C24H32O8S
- Molecular Weight : 480.58 g/mol
The compound features a tetrahydrofuran ring and multiple methoxy and propoxy substituents that contribute to its biological activity.
L-659,989 acts primarily as a competitive antagonist of the PAF receptor. It inhibits the binding of PAF to its receptors on platelet membranes, which is crucial in mediating various physiological responses such as platelet aggregation and inflammatory processes.
Binding Affinity
The compound exhibits remarkable binding affinity with equilibrium inhibition constants ranging from:
- 1.1 nM (rabbit)
- 9.0 nM (human)
These values indicate that L-659,989 is significantly more effective than other PAF antagonists currently available .
Inhibition of Platelet Aggregation
L-659,989 effectively inhibits PAF-induced platelet aggregation in rabbits and humans. The effective dose (ED50) for neutrophils is:
- 4.5 nM (rat)
- 10 nM (human)
This inhibition is critical in conditions where excessive platelet activation contributes to thrombotic events .
Anti-inflammatory Effects
The compound also demonstrates anti-inflammatory properties by inhibiting PAF-induced extravasation and lysosomal enzyme release in rat models. This suggests potential therapeutic applications in inflammatory diseases where PAF plays a pivotal role .
Oral Bioavailability
L-659,989 has shown significant oral bioavailability with an ED50 of:
- 0.2 mg/kg in female rats
It maintains an extraordinary oral duration of action lasting 12 to 16 hours at a dosage of 1.0 mg/kg , indicating its potential for practical therapeutic use .
Study on Metabolism
Research conducted on the metabolism of L-659,989 in rhesus monkeys revealed insights into its pharmacokinetics and potential implications for human therapy. The study illustrated how the compound is processed in vivo, providing essential data for future clinical applications .
Efficacy Against Anaphylactic Shock
In experimental models, L-659,989 demonstrated protective effects against lethal anaphylactic shock and endotoxin-induced shock in mice. This highlights its potential utility in managing severe allergic reactions .
Comparative Studies with Other Antagonists
Comparative studies have shown that L-659,989's efficacy surpasses that of other known PAF antagonists. Its unique chemical structure contributes to its enhanced potency and selectivity .
Propriétés
IUPAC Name |
2-(3-methoxy-5-methylsulfonyl-4-propoxyphenyl)-5-(3,4,5-trimethoxyphenyl)oxolane | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32O8S/c1-7-10-31-24-21(29-4)13-16(14-22(24)33(6,25)26)18-9-8-17(32-18)15-11-19(27-2)23(30-5)20(12-15)28-3/h11-14,17-18H,7-10H2,1-6H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZWPFJNQOZFEDT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1S(=O)(=O)C)C2CCC(O2)C3=CC(=C(C(=C3)OC)OC)OC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32O8S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80926375 | |
Record name | 2-[3-(Methanesulfonyl)-5-methoxy-4-propoxyphenyl]-5-(3,4,5-trimethoxyphenyl)oxolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80926375 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
480.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
129314-27-8 | |
Record name | L 659989 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129314278 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-[3-(Methanesulfonyl)-5-methoxy-4-propoxyphenyl]-5-(3,4,5-trimethoxyphenyl)oxolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80926375 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.